

# Spectroscopic Profile of Tricyclodecenyl Propionate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tricyclodecenyl propionate*

Cat. No.: B097855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tricyclodecenyl propionate** (CAS No: 17511-60-3), a tricyclic ester recognized for its applications in the fragrance and flavor industries. The following sections detail its molecular structure and provide an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a core reference for researchers and professionals engaged in the analysis, development, and application of this compound.

## Chemical Structure and Properties

**Tricyclodecenyl propionate**, systematically named 8-tricyclo[5.2.1.0<sup>2,6</sup>]dec-3-enyl propanoate, possesses a complex three-ring structure with a propionate ester functional group. Its molecular formula is C<sub>13</sub>H<sub>18</sub>O<sub>2</sub> and it has a molecular weight of approximately 206.28 g/mol. [1] The intricate stereochemistry of the tricyclic system is a key determinant of its chemical and physical properties.

## Spectroscopic Data Analysis

The characterization of **Tricyclodecenyl propionate** relies on a combination of spectroscopic techniques. The data presented herein has been compiled from various sources, and while specific experimental conditions may vary, the provided information represents the fundamental spectroscopic fingerprint of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a complete, assigned dataset for **TricyclodecenyI propionate** is not readily available in public repositories, typical chemical shifts for similar structural motifs can be inferred.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of **TricyclodecenyI propionate** is expected to be complex due to the numerous stereocenters and the rigid tricyclic structure. Key regions of interest would include:

- Alkene Protons: Resonances corresponding to the protons on the double bond within the decenyl ring.
- Aliphatic Protons: A series of overlapping multiplets in the upfield region, representing the protons of the fused ring system.
- Ester Group Protons: A characteristic quartet and triplet pattern arising from the ethyl group of the propionate moiety.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number and electronic environment of the carbon atoms in the molecule. A <sup>13</sup>C NMR spectrum for **TricyclodecenyI propionate** is available, acquired on a Bruker AM-270 instrument.<sup>[1]</sup> While a detailed peak list is not provided in the initial source, analysis of the spectrum would reveal:

- Carbonyl Carbon: A downfield resonance characteristic of the ester carbonyl group.
- Alkene Carbons: Signals corresponding to the sp<sup>2</sup> hybridized carbons of the double bond.
- Aliphatic Carbons: A cluster of signals in the upfield region representing the sp<sup>3</sup> hybridized carbons of the tricyclic framework and the propionate ethyl group.

A summary of expected <sup>13</sup>C NMR chemical shifts is presented in Table 1.

Table 1: Predicted <sup>13</sup>C NMR Chemical Shifts for **TricyclodecenyI propionate**

Functional Group	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	170 - 180
Alkene (=C-H)	120 - 140
Methylene (-CH <sub>2</sub> -)	20 - 50
Methine (-CH-)	30 - 60
Methyl (-CH <sub>3</sub> )	10 - 20

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. An FTIR spectrum of **Tricyclodecenylo propionate** has been recorded using a Bruker IFS 85 instrument with a robot-film technique.[\[1\]](#) The key absorption bands expected in the IR spectrum are summarized in Table 2.

Table 2: Key Infrared Absorption Bands for **Tricyclodecenylo propionate**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Stretch (Ester)	~1735	Strong
C-H Stretch (sp <sup>3</sup> )	2850 - 3000	Medium-Strong
C-H Stretch (sp <sup>2</sup> )	3010 - 3100	Medium
C=C Stretch	~1650	Medium-Weak
C-O Stretch (Ester)	1000 - 1300	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structural features. GC-MS data for **Tricyclodecenylo propionate** is available.[\[1\]](#) The mass spectrum would be expected to show a molecular ion peak ([M]<sup>+</sup>) corresponding to the molecular weight of the compound.

Fragmentation patterns would likely involve the loss of the propionate group or cleavage within the tricyclic ring system. A summary of expected key fragments is presented in Table 3.

Table 3: Expected Key Fragments in the Mass Spectrum of **Tricyclodecyl propionate**

m/z	Proposed Fragment
206	$[\text{M}]^+$ (Molecular Ion)
149	$[\text{M} - \text{C}_3\text{H}_5\text{O}_2]^+$
Varies	Fragments from ring cleavage

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument in use.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Tricyclodecyl propionate** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences.
- Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction.

### FTIR Spectroscopy

- Sample Preparation: As a liquid, **Tricyclodecyl propionate** can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Fourier Transform Infrared spectrometer.
- Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

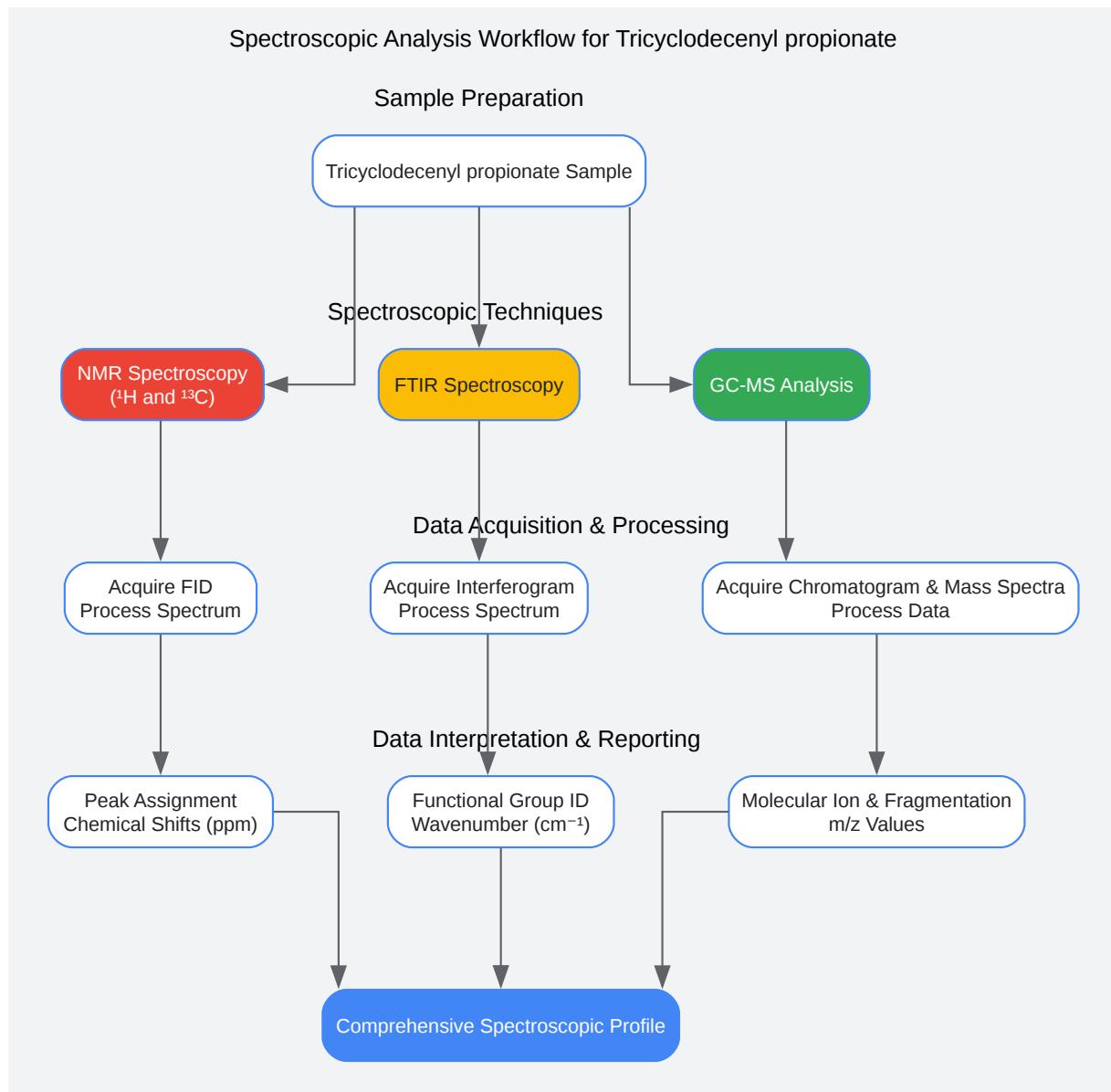
- Processing: Perform a background subtraction and identify the major absorption peaks.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute a small amount of **TricyclodecenyI propionate** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
  - Column: A suitable capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium or Hydrogen.
  - Temperature Program: An appropriate temperature gradient to ensure good separation.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan a suitable mass range (e.g., 40-400 amu).
- Data Analysis: Identify the peak corresponding to **TricyclodecenyI propionate** in the chromatogram and analyze its mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **TricyclodecenyI propionate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Tricyclodecanyl propionate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tricyclodecetyl propionate | C13H18O2 | CID 86579 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Tricyclodecetyl Propionate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097855#spectroscopic-data-of-tricyclodecetyl-propionate-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)